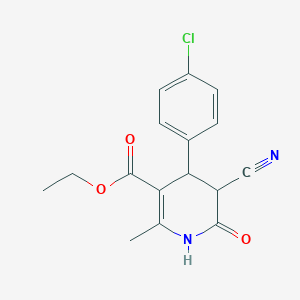![molecular formula C15H22O5S B259525 Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate (DTT) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DTT is a spirocyclic lactone that contains a thiazolidine ring and two ester groups. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology.
Mécanisme D'action
Further studies on the mechanism of action of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate could lead to a better understanding of its effects and potential applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: this compound can be synthesized in high purity, allowing for accurate and reproducible results in lab experiments.
2. Stable: this compound is stable under a wide range of conditions, making it a suitable reagent for many experiments.
3. Low Toxicity: this compound has low toxicity, making it a safer alternative to other reducing agents, such as dithiothreitol (this compound).
Some of the limitations of this compound include:
1. Sensitivity to Oxygen: this compound is sensitive to oxygen, and its reducing activity can be rapidly lost in the presence of oxygen.
2. pH Sensitivity: this compound is pH-sensitive, and its reducing activity can be affected by changes in pH.
3. Light Sensitivity: this compound is sensitive to light, and its reducing activity can be affected by exposure to light.
Orientations Futures
There are several future directions for the use of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate in scientific research. Some of these include:
1. Development of New Antioxidant Therapies: this compound's strong antioxidant activity makes it a promising candidate for the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
2. Development of New Anti-inflammatory Therapies: this compound's anti-inflammatory activity makes it a potential candidate for the development of new anti-inflammatory therapies for the treatment of inflammatory diseases.
3. Development of New Cancer Therapies: this compound's anticancer activity makes it a promising candidate for the development of new cancer therapies.
4. Optimization of
Méthodes De Synthèse
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-3-butanone with thiourea to form the thiazolidine ring, followed by esterification with dimethyl oxalate to produce the final product. The synthesis method has been well-established and optimized, allowing for the efficient production of this compound in large quantities.
Applications De Recherche Scientifique
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology. Some of the scientific research applications of this compound include:
1. Antioxidant Activity: this compound has been shown to exhibit strong antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
2. Anti-inflammatory Activity: this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer Activity: this compound has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C15H22O5S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate |
InChI |
InChI=1S/C15H22O5S/c1-13(2)12(18)14(3,4)15(13)9(11(17)20-6)8(7-21-15)10(16)19-5/h8-9H,7H2,1-6H3 |
Clé InChI |
YVJSYZDPQXZUTG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C |
SMILES canonique |
CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B259442.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

